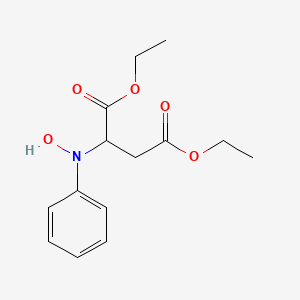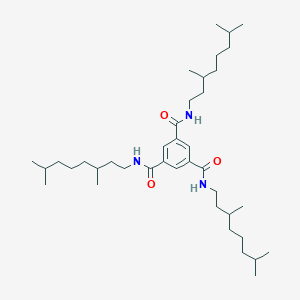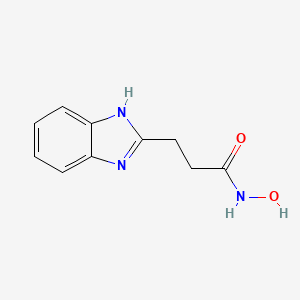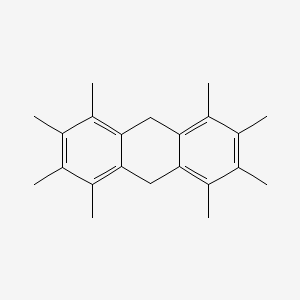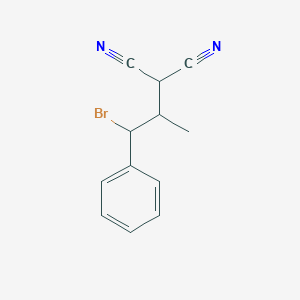
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile is an organic compound with the molecular formula C12H10BrN2. It is characterized by the presence of a bromine atom, a phenyl group, and two nitrile groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-phenylpropan-2-yl)propanedinitrile typically involves the bromination of a precursor compound, such as 1-phenylpropan-2-ylpropanedinitrile. The reaction is carried out under controlled conditions using a brominating agent like bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH), alkoxide (RO), or amine (NHR) groups.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Oxidation: The phenyl group can undergo oxidation to form phenolic or quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nitriles or amines.
Reduction: Formation of primary amines.
Oxidation: Formation of phenolic or quinone derivatives.
Applications De Recherche Scientifique
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Bromo-1-phenylpropan-2-yl)propanedinitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromo-1-phenylpropan-2-yl)benzene: Similar structure but lacks the nitrile groups.
(1-Bromo-1-phenylpropan-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
(1-Bromo-1-phenylpropan-2-yl)butanedinitrile: Similar structure but with a butane backbone and additional nitrile groups.
Uniqueness
(1-Bromo-1-phenylpropan-2-yl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
Numéro CAS |
191531-10-9 |
|---|---|
Formule moléculaire |
C12H11BrN2 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
2-(1-bromo-1-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H11BrN2/c1-9(11(7-14)8-15)12(13)10-5-3-2-4-6-10/h2-6,9,11-12H,1H3 |
Clé InChI |
AEQFWDLHKJAYNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C#N)C#N)C(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

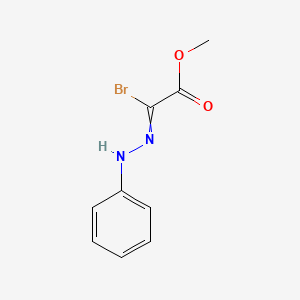
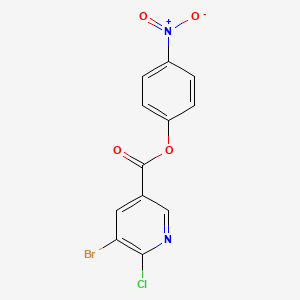
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
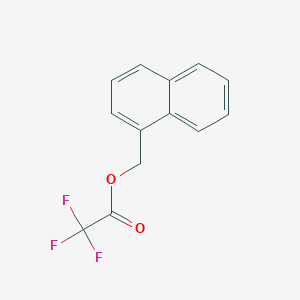
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
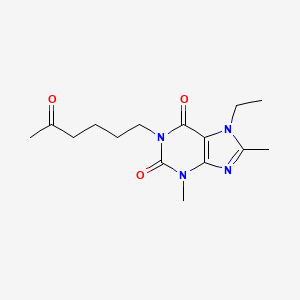
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
